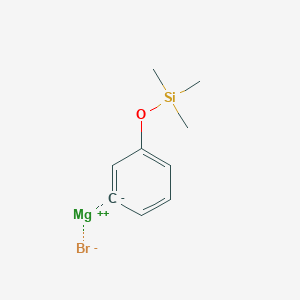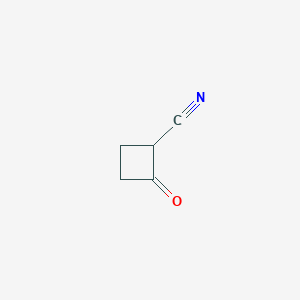
(2,4,6-Trichlorophenyl)isocyanide dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Trichlorophenyl)isocyanide dichloride, or “TIP”, is a synthetic organic compound with a unique chemical structure. It is a colorless, crystalline solid with a molecular weight of 241.57 g/mol. TIP is a highly reactive compound, and is used in a variety of scientific research applications, such as synthesis of other compounds, as well as in biochemical and physiological studies.
Applications De Recherche Scientifique
TIP has been used in a variety of scientific research applications, including the synthesis of other compounds, such as 2,4,6-trichlorophenylthiocyanate (TCTC). TIP has also been used in biochemical and physiological studies, such as the study of enzymes, proteins, and other biomolecules. TIP has also been used to study the effects of drugs on the body, and to study the effects of environmental pollutants on cells and organisms.
Mécanisme D'action
TIP is a highly reactive compound, and its mechanism of action is not yet fully understood. However, it is believed that TIP reacts with biomolecules in the body, such as enzymes and proteins, and can modify their structure and activity. It is also believed that TIP can react with environmental pollutants, such as heavy metals, and can modify their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of TIP are not yet fully understood. However, it is known that TIP can interact with enzymes and proteins in the body and can modify their structure and activity. It is also known that TIP can interact with environmental pollutants and can modify their structure and activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using TIP in laboratory experiments is its high reactivity, which allows it to interact with a variety of biomolecules and environmental pollutants. However, TIP is a highly reactive compound, and must be handled with caution. It should be stored in a cool, dry place, away from light and heat. Additionally, TIP should only be used in well-ventilated areas, as it can produce toxic fumes.
Orientations Futures
There are a number of potential future directions for research involving TIP. These include further research into its mechanism of action, its biochemical and physiological effects, and its interactions with environmental pollutants. Additionally, further research could be conducted into the development of more efficient and cost-effective synthesis methods for TIP. Finally, research could be conducted into the development of novel applications for TIP, such as in drug design and drug delivery.
Méthodes De Synthèse
TIP is synthesized by the reaction of 2,4,6-trichlorophenol (TCP) with isocyanoacetic acid dichloride (IADC). The reaction is performed in an inert atmosphere, such as nitrogen or argon, at a temperature of 110-115°C. The reaction is typically complete within 30 minutes. The yield of TIP from this reaction is typically between 70-80%.
Propriétés
IUPAC Name |
1,1-dichloro-N-(2,4,6-trichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl5N/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEGJGJTLHQFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


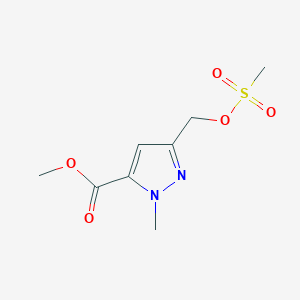
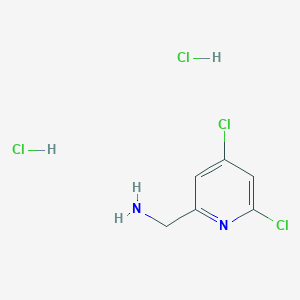
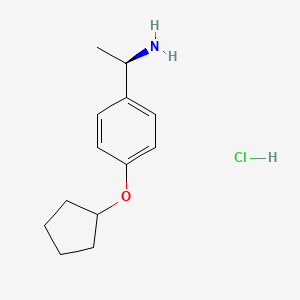

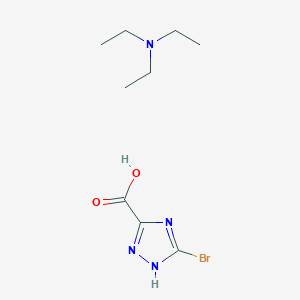
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)



